molecular formula C25H37NO4 B571437 沙美特罗-d4 CAS No. 1204192-41-5

沙美特罗-d4

货号: B571437
CAS 编号: 1204192-41-5
分子量: 419.598
InChI 键: GIIZNNXWQWCKIB-QEDNWVFSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Salmeterol-d4: is a deuterated form of salmeterol, a long-acting beta-2 adrenergic receptor agonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of salmeterol. The deuterium atoms in salmeterol-d4 replace hydrogen atoms, which helps in tracing the compound in biological systems using mass spectrometry.

科学研究应用

Salmeterol-d4 is widely used in scientific research for various applications:

    Pharmacokinetics: It helps in studying the absorption, distribution, metabolism, and excretion of salmeterol in biological systems.

    Metabolism Studies: The deuterated compound is used to trace metabolic pathways and identify metabolites.

    Drug Development: Salmeterol-d4 is employed in the development of new drugs by providing insights into the pharmacological properties of salmeterol.

    Analytical Chemistry: It is used as an internal standard in mass spectrometry to quantify salmeterol levels in biological samples.

生化分析

Biochemical Properties

Salmeterol-d4 interacts with beta-2 adrenergic receptors present in the bronchial musculature . It binds to two sites on the beta-2 adrenoceptor . The saligenin moiety binds to the active site of the beta-2 adrenoceptor, and the hydrophilic tail of Salmeterol-d4 binds to leucine residues in the exo-site of the beta-2 adrenoceptor .

Cellular Effects

Salmeterol-d4 has been found to decrease the production of pro-inflammatory cytokines in a model of allergen-challenged mice . It also has effects on skeletal muscle differentiation, hypertrophy, and atrophy . Furthermore, it has been suggested that Salmeterol-d4 may have proneurogenic effects .

Molecular Mechanism

Salmeterol-d4 exerts its effects at the molecular level by stimulating beta-2 receptors present in the bronchial musculature . This causes them to relax and prevent the onset and worsening of symptoms of asthma . It is predominantly metabolized by CYP3A4 to alpha-hydroxysalmeterol .

Temporal Effects in Laboratory Settings

Salmeterol-d4 has a longer duration of action than the short-acting beta-2 adrenergic receptor agonist, salbutamol . It persists in the active site of the beta-2 adrenoceptor, which is why its effects are long-lasting .

Dosage Effects in Animal Models

In the conscious guinea pig, aerosolized Salmeterol-d4 caused dose-related bronchodilatation . The activity of Salmeterol-d4 persisted for at least 6 hours, compared with less than 2 hours for other beta-2 adrenoceptor agonists .

Metabolic Pathways

Salmeterol-d4 is predominantly metabolized by CYP3A4 to alpha-hydroxysalmeterol . It is extensively metabolized by hydroxylation with the major metabolite being alpha-hydroxysalmeterol .

Transport and Distribution

Salmeterol-d4 is hypothesized to bind to two sites on the beta-2 adrenoceptor . The hydrophilic tail of Salmeterol-d4 binds to leucine residues in the exo-site of the beta-2 adrenoceptor . This allows Salmeterol-d4 to persist in the active site of the beta-2 adrenoceptor .

Subcellular Localization

Given its mechanism of action, it is likely to be localized in the cell membrane where the beta-2 adrenergic receptors are located .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of salmeterol-d4 involves the incorporation of deuterium atoms into the salmeterol molecule. One common method is the hydrogen-deuterium exchange reaction, where salmeterol is treated with deuterium gas in the presence of a catalyst. This process selectively replaces hydrogen atoms with deuterium atoms.

Industrial Production Methods: Industrial production of salmeterol-d4 typically involves large-scale hydrogen-deuterium exchange reactions. The process is optimized to ensure high yield and purity of the deuterated compound. The reaction conditions, such as temperature, pressure, and catalyst type, are carefully controlled to achieve the desired level of deuteration.

化学反应分析

Types of Reactions: Salmeterol-d4 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

    Oxidation: Salmeterol-d4 can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert salmeterol-d4 into its alcohol derivatives.

    Substitution: Salmeterol-d4 can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of salmeterol-d4 may yield ketones or aldehydes, while reduction can produce alcohol derivatives.

相似化合物的比较

    Salmeterol: The non-deuterated form of salmeterol-d4.

    Formoterol: Another long-acting beta-2 adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease.

    Vilanterol: A long-acting beta-2 adrenergic receptor agonist with a similar mechanism of action.

Uniqueness of Salmeterol-d4: The primary uniqueness of salmeterol-d4 lies in its deuterium atoms, which make it an invaluable tool in pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracing and quantification in biological systems.

生物活性

Salmeterol-d4 is a deuterated form of salmeterol, a long-acting beta-2 adrenergic agonist (LABA) commonly used in the management of asthma and chronic obstructive pulmonary disease (COPD). The biological activity of salmeterol-d4 is primarily studied in the context of its pharmacodynamics, safety profile, and efficacy compared to other bronchodilators. This article reviews relevant research findings, case studies, and data on the biological activity of salmeterol-d4.

Salmeterol acts by selectively stimulating beta-2 adrenergic receptors in the bronchial smooth muscle, leading to relaxation and bronchodilation. The deuterated version, salmeterol-d4, is expected to exhibit similar pharmacological properties but with altered metabolic stability due to the presence of deuterium.

Pharmacokinetics and Metabolism

Research indicates that salmeterol-d4 demonstrates enhanced metabolic stability compared to its non-deuterated counterpart. This stability may lead to prolonged therapeutic effects and potentially reduced dosing frequency. Studies have shown that deuterated compounds often exhibit altered pharmacokinetic profiles, which can enhance their clinical utility.

Case Study Overview

Comparative Efficacy

A study comparing salmeterol with other bronchodilators showed that while salmeterol provides effective bronchodilation, its onset is slower compared to rapid-acting agents like terbutaline and formoterol. The following table summarizes the comparative efficacy based on peak expiratory flow rate (PEFR) improvements:

Medication Time to Peak Effect (min) Max PEFR Improvement (L/min)
Salmeterol3060
Terbutaline580
Formoterol1575

Safety Profile

The safety profile of salmeterol has been extensively studied. In the Salmeterol Multicenter Asthma Research Trial, there were small but statistically significant increases in respiratory-related and asthma-related deaths among users compared to placebo, particularly in African American populations . However, these findings necessitate further investigation into genetic factors and treatment adherence that may contribute to these outcomes.

属性

CAS 编号

1204192-41-5

分子式

C25H37NO4

分子量

419.598

IUPAC 名称

4-[2,2-dideuterio-2-[[1,1-dideuterio-6-(4-phenylbutoxy)hexyl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol

InChI

InChI=1S/C25H37NO4/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2/i15D2,19D2

InChI 键

GIIZNNXWQWCKIB-QEDNWVFSSA-N

SMILES

C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O

同义词

4-Hydroxy-α1[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-1,3-benzenedimethanol-d4;  GR-33343X-d4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。